quadrangularin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

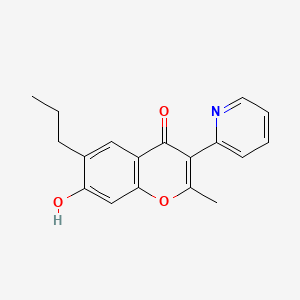

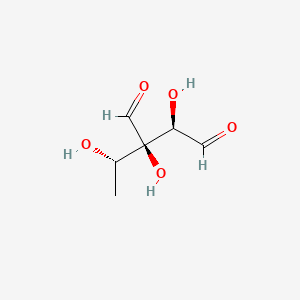

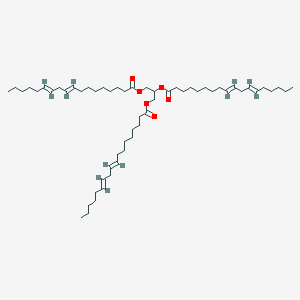

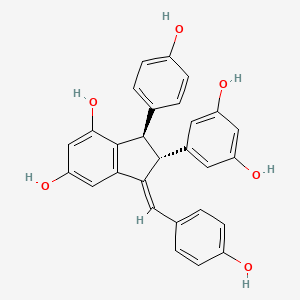

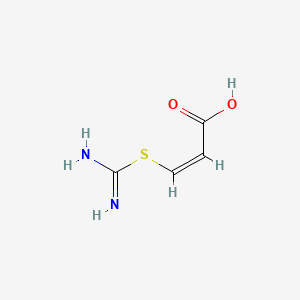

Quadrangularin A is an indane-derived stilbenoid that is a homodimer obtained by cyclodimerisation of resveratrol. It has a role as a plant metabolite and an antioxidant. It is a polyphenol, a stilbenoid and a member of indanes. It derives from a resveratrol.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Quadrangularin A, along with ampelopsin D and pallidol, has been a subject of research due to their chemical structure consisting of two resveratrol units. These compounds are seen as promising targets for biological investigations. The modular approach used in their synthesis allows for the creation of various analogues for research purposes (Carreira & Breitler, 2014).

- A scalable biomimetic synthesis route for resveratrol oligomers like quadrangularin A and pallidol was developed. This method showed excellent yield and complete regioselectivity. However, the study indicated that the antioxidant activities of these compounds are unlikely to account for their observed biological activity (Matsuura et al., 2015).

Biomedical Applications

- In the field of spinal cord injury research, compounds from Cissus quadrangularis, including quadrangularin, were evaluated as potential inhibitors of ROCK2, Caspase-1, and TNF-α. The study suggests that quadrangularin and its analogues have a significant binding affinity against these targets, indicating potential therapeutic applications in spinal cord injury treatment (Nimgampalle et al., 2019).

- The ethyl acetate extract of Cissus quadrangularis, which contains quadrangularin, demonstrated an anti-inflammatory effect in macrophages. This effect is partly due to the induction of heme oxygenase-1 expression and suppression of NF-κB activation (Srisook et al., 2011).

- A study on the effects of Cissus quadrangularis on human osteoblast-like cells revealed increased cell proliferation and matrix mineralization, indicating potential applications in bone health and osteoporosis treatments. This effect is mediated through increased expression of key transcription factors involved in bone matrix proteins (Muthusami et al., 2011).

Nutraceutical and Traditional Medicine

- Cissus quadrangularis formulations, including quadrangularin A, have been studied for their effectiveness in weight loss and managing metabolic syndrome. This research contributes to understanding the role of such compounds in obesity-related treatments (Oben et al., 2006).

- The anxiolytic and antiepileptic properties of Cissus quadrangularis were examined, highlighting the potential medicinal use of its components, such as quadrangularin, in neurological disorders like epilepsy (Moto et al., 2018).

Anti-Inflammatory and Arthritis Treatment

- The anti-arthritic potential of Cissus quadrangularis has been validated, showing effectiveness in reducing joint swelling and downregulating pro-inflammatory cytokines, confirming its traditional use in treating arthritis and inflammatory disorders (Kumar et al., 2015).

Eigenschaften

Produktname |

quadrangularin A |

|---|---|

Molekularformel |

C28H22O6 |

Molekulargewicht |

454.5 g/mol |

IUPAC-Name |

(1E,2R,3R)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-[(4-hydroxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol |

InChI |

InChI=1S/C28H22O6/c29-18-5-1-15(2-6-18)9-23-24-13-22(33)14-25(34)28(24)27(16-3-7-19(30)8-4-16)26(23)17-10-20(31)12-21(32)11-17/h1-14,26-27,29-34H/b23-9-/t26-,27+/m1/s1 |

InChI-Schlüssel |

BIQMSWPBPAKGSE-PBSLAQMISA-N |

Isomerische SMILES |

C1=CC(=CC=C1/C=C/2\[C@H]([C@@H](C3=C2C=C(C=C3O)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O |

Kanonische SMILES |

C1=CC(=CC=C1C=C2C(C(C3=C2C=C(C=C3O)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O |

Synonyme |

quadrangularin A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide](/img/structure/B1236347.png)

![7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1236348.png)